molecular formula C18H15NO3S2 B3008599 (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 849020-49-1

(Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B3008599
CAS No.: 849020-49-1
M. Wt: 357.44
InChI Key: KZFHUNNTWBTLOA-PFKGSKDKSA-N
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Description

(Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound characterized by its complex structure, which includes a thiazolidinone core, a furan ring, and an ethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thiazolidinone intermediate.

    Formation of the Furanyl Allylidene Moiety: The final step involves the condensation of the thiazolidinone derivative with a furanyl aldehyde under basic conditions to form the allylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the allylidene moiety, converting it into a saturated alkyl chain.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that thiazolidinone derivatives can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the furan ring and the thioxothiazolidinone core in this compound suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its potential biological activities also make it of interest for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2-thioxothiazolidin-4-one and its various substituted derivatives.

    Furan-Containing Compounds: Compounds such as furan-2-carboxaldehyde and its derivatives.

Uniqueness

What sets (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one apart is the combination of the thiazolidinone core with both an ethoxyphenyl group and a furanyl allylidene moiety. This unique structure provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

(5Z)-3-(2-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-2-21-15-10-4-3-9-14(15)19-17(20)16(24-18(19)23)11-5-7-13-8-6-12-22-13/h3-12H,2H2,1H3/b7-5+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFHUNNTWBTLOA-PFKGSKDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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